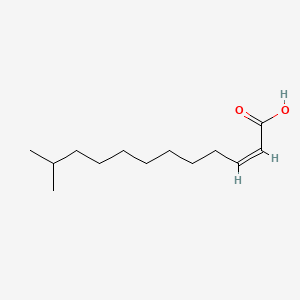

cis-11-Methyl-2-dodecenoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-11-methyldodec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTXNGAQYNSTHI-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCC/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677354-23-3 | |

| Record name | cis-11-Methyl-2-dodecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biosynthesis Pathway of Diffusible Signal Factor (DSF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis pathway of the Diffusible Signal Factor (DSF) family, a class of quorum-sensing molecules crucial for regulating virulence, biofilm formation, and antibiotic resistance in various Gram-negative bacteria. This document details the core enzymatic processes, regulatory networks, and key experimental methodologies for studying this significant signaling system.

Core Biosynthesis Pathway of DSF

The synthesis of the Diffusible Signal Factor (DSF) family of molecules is fundamentally linked to the fatty acid biosynthesis (FAS) pathway. The central enzyme responsible for DSF production is RpfF , a multifunctional protein belonging to the crotonase superfamily.[1][2] The biosynthesis of DSF and its analogues is primarily a two-step enzymatic process catalyzed by RpfF, which utilizes 3-hydroxyacyl-acyl carrier protein (ACP) intermediates from the FAS pathway as its substrate.[1][2]

Key Enzymatic Activities of RpfF:

-

Dehydratase Activity : RpfF first catalyzes the dehydration of a 3-hydroxyacyl-ACP substrate, converting it into a cis-2-enoyl-ACP intermediate.[3][4]

-

Thioesterase Activity : Subsequently, the thioesterase function of RpfF cleaves the thioester bond of the cis-2-enoyl-ACP, releasing the free unsaturated fatty acid, which is the DSF signal molecule.[1][4][5]

The gene rpfF is essential for the synthesis of all DSF-family signals.[4][5] While initially thought to be directly involved in synthesis, the protein RpfB, a fatty acyl-CoA ligase, is now understood to be involved in the turnover and degradation of DSF, allowing bacteria to exit the quorum-sensing phase.[2][6][7]

The diversity of the DSF family signals—such as DSF (cis-11-methyl-2-dodecenoic acid), BDSF (cis-2-dodecenoic acid), and IDSF (cis-10-methyl-2-dodecenoic acid)—arises from the variation in the fatty acid precursors supplied by the FAS elongation cycle.[3][8][9] The availability of specific precursors is influenced by the nutritional environment, particularly the presence of different carbohydrates and branched-chain amino acids.[9][10]

Caption: Core biosynthesis pathway of DSF family signals from FAS precursors via RpfF.

Regulation of DSF Biosynthesis

DSF synthesis is tightly regulated through a sophisticated feedback mechanism involving the rpf gene cluster, primarily through the sensor kinase RpfC .[3] This system allows bacteria to modulate DSF production in response to population density.

-

At Low Cell Density : The RpfC sensor protein is bound to the RpfF synthase.[3][11] This protein-protein interaction sequesters RpfF and inhibits its enzymatic activity, resulting in minimal DSF production.[3][12]

-

At High Cell Density : As the bacterial population grows, basal levels of DSF accumulate in the environment. Upon reaching a threshold concentration, DSF binds to the sensor domain of RpfC.[11] This binding event triggers the autophosphorylation of RpfC, causing a conformational change that leads to the dissociation of the RpfC-RpfF complex.[3][11] The released RpfF is now active and can freely synthesize DSF, leading to a rapid increase in signal production throughout the population in a positive feedback loop.[11]

This autoinduction mechanism is coupled to a downstream signaling cascade, where the phosphorylated RpfC activates the response regulator RpfG, which in turn modulates intracellular levels of the second messenger cyclic di-GMP.[13]

Caption: Regulatory feedback loop of DSF synthesis based on cell density.

Data Presentation: Precursors and Signal Diversity

The specific DSF family signal produced by Xanthomonas campestris is directly influenced by the primary carbon and amino acid sources available for the fatty acid synthesis pathway.[9]

| Precursor(s) | Primary DSF Family Signal Produced | Chemical Name |

| Carbohydrates (e.g., Glucose) | BDSF | cis-2-dodecenoic acid |

| Leucine / Valine | DSF | This compound |

| Isoleucine | IDSF | cis-10-methyl-2-dodecenoic acid |

Table 1: Influence of metabolic precursors on the production of different DSF-family signals in Xanthomonas campestris. Data synthesized from Zhou et al., 2015.[9]

Experimental Protocols

Protocol 1: Colony-Based DSF Bioassay

This protocol is used to detect and semi-quantify DSF production by bacterial strains using a reporter strain.

Principle: A reporter strain, typically Xanthomonas campestris pv. campestris (Xcc) 8523 harboring a plasmid like pL6engGUS, is used.[12] This strain contains a reporter gene (e.g., gusA encoding β-glucuronidase) under the control of a DSF-inducible promoter. In the presence of DSF, the reporter strain will express the enzyme, leading to a quantifiable colorimetric or fluorescent signal.

Materials:

-

Test bacterial strains and a negative control (e.g., an rpfF mutant).

-

DSF reporter strain (e.g., Xcc 8523 pL6engGUS).

-

NYG agar (B569324) plates (5 g/L peptone, 3 g/L yeast extract, 20 g/L glycerol, 15 g/L agar).

-

Appropriate antibiotics for plasmid maintenance (e.g., tetracycline (B611298) at 10 µg/mL).[12]

-

X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) solution.

Methodology:

-

Prepare Reporter Strain: Grow the DSF reporter strain overnight in NYG broth with the appropriate antibiotic to an optical density (OD600) of approximately 0.7.[12]

-

Plate Preparation: Spread-plate 100 µL of the reporter strain culture onto NYG agar plates containing the antibiotic and X-Gluc. Allow the plates to dry completely in a laminar flow hood.

-

Inoculation: Spot-inoculate 5-10 µL of overnight cultures of the test strains onto the surface of the reporter lawn. Include a wild-type positive control and an rpfF mutant negative control.

-

Incubation: Incubate the plates at 28-30°C for 24-48 hours.

-

Analysis: Observe the plates for the development of a blue halo around the colonies of the test strains. The presence and intensity of the blue color are indicative of DSF production. The diameter of the halo can be measured for semi-quantitative comparison.

Protocol 2: Extraction and Quantification of DSF from Culture Supernatants

This protocol describes the general procedure for extracting DSF family signals for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Principle: DSF molecules are fatty acids and can be extracted from aqueous culture medium using an organic solvent. The extracted compounds are then separated and identified based on their mass-to-charge ratio (MS) or retention time (HPLC).

Materials:

-

Bacterial culture grown to the desired phase (e.g., stationary phase).

-

Centrifuge and sterile centrifuge tubes.

-

0.22 µm sterile filters.

-

Acidified ethyl acetate (B1210297) (ethyl acetate containing 0.1% acetic acid).

-

Anhydrous sodium sulfate.

-

Rotary evaporator or nitrogen gas stream for solvent evaporation.

-

GC-MS or HPLC system.

-

DSF standards for quantification.

Methodology:

-

Culture Preparation: Grow the bacterial strain in a suitable liquid medium (e.g., NYG or a defined minimal medium) to the stationary phase.

-

Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Supernatant Collection: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter.

-

Acidification: Adjust the pH of the supernatant to ~3.0-4.0 with a strong acid (e.g., HCl) to protonate the fatty acid carboxyl groups, making them more soluble in the organic solvent.

-

Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant. Shake vigorously for 2-3 minutes and allow the phases to separate. Repeat the extraction two more times, pooling the organic phases.

-

Drying and Concentration: Dry the pooled organic phase by passing it over a column of anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen gas.

-

Reconstitution and Analysis: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol (B129727) or ethyl acetate). Analyze the sample using GC-MS (often requiring derivatization) or HPLC against a standard curve prepared with pure DSF signals. The relative amounts of different signals can be calculated based on their peak areas.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators | PLOS Pathogens [journals.plos.org]

- 3. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. academic.oup.com [academic.oup.com]

- 6. The diffusible signal factor synthase, RpfF, in Xanthomonas oryzae pv. oryzae is required for the maintenance of membrane integrity and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Multiple DSF-family QS Signals are Synthesized from Carbohydrate and Branched-chain Amino Acids via the FAS Elongation Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Decoding the genetic and functional diversity of the DSF quorum-sensing system in Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to (Z)-11-Methyldodec-2-enoic Acid: A Bacterial Quorum Sensing Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-11-methyldodec-2-enoic acid, a branched-chain unsaturated fatty acid, plays a critical role in the regulation of virulence in the plant pathogenic bacterium Xanthomonas campestris. As a diffusible signal factor (DSF), it is a key molecule in quorum sensing, a process of bacterial cell-to-cell communication that coordinates gene expression with population density. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of (Z)-11-methyldodec-2-enoic acid, including its role in the DSF signaling pathway. Detailed experimental protocols for its synthesis, purification, and biological activity assessment are also presented to facilitate further research and development in areas such as novel anti-virulence therapies.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of (Z)-11-Methyldodec-2-enoic Acid

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O₂ | PubChem[1][2] |

| Molecular Weight | 212.33 g/mol | PubChem[1][2] |

| CAS Number | 677354-23-3 | PubChem[1][2] |

| Predicted Boiling Point | 322.3 ± 11.0 °C | ChemicalBook |

| Predicted Density | 0.916 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 4.61 ± 0.25 | ChemicalBook |

| Solubility | Soluble in DMF, DMSO, and Ethanol | ChemicalBook |

| XLogP3-AA | 5.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 9 | PubChem[1] |

Note: The boiling point, density, and pKa are predicted values and should be considered as estimates.

Synthesis and Purification

A detailed experimental protocol for the specific synthesis of (Z)-11-methyldodec-2-enoic acid is not extensively documented in publicly available literature. However, general methods for the synthesis of similar α,β-unsaturated carboxylic acids, such as the Wittig reaction, can be adapted. The following is a plausible synthetic approach based on established organic chemistry principles.

Proposed Synthesis Workflow

Caption: Proposed synthesis of (Z)-11-methyldodec-2-enoic acid.

Experimental Protocol: Knoevenagel Condensation (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10-methylundecanal (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

-

Catalysis: Add a catalytic amount of piperidine (B6355638) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M hydrochloric acid and ethyl acetate (B1210297).

-

Extraction: Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude (Z)-11-methyldodec-2-enoic acid can be achieved using flash column chromatography on silica (B1680970) gel.

-

Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the desired product from impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified (Z)-11-methyldodec-2-enoic acid.

Spectral Data

Specific experimental spectral data for (Z)-11-methyldodec-2-enoic acid is not widely available. However, based on its structure, the following characteristic signals can be expected in its NMR and IR spectra.

Table 2: Predicted Spectral Data for (Z)-11-Methyldodec-2-enoic Acid

| Technique | Expected Signals |

| ¹H NMR | - Signal for the carboxylic acid proton (-COOH) around 10-12 ppm. - Signals for the vinyl protons (-CH=CH-) in the range of 5.5-6.5 ppm. - Signals for the allylic protons (-CH₂-CH=CH-) around 2.0-2.5 ppm. - Signals for the methylene (B1212753) protons (-CH₂-) in the aliphatic chain between 1.2-1.6 ppm. - A multiplet for the methine proton (-CH-) of the isopropyl group. - Doublet for the methyl protons (-CH₃) of the isopropyl group around 0.8-1.0 ppm. |

| ¹³C NMR | - Signal for the carbonyl carbon (-COOH) around 170-180 ppm. - Signals for the vinyl carbons (-CH=CH-) between 120-140 ppm. - Signals for the carbons in the aliphatic chain in the range of 20-40 ppm. |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. - A sharp C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹. - A C=C stretching band for the alkene around 1640-1680 cm⁻¹. - C-H stretching bands for sp² and sp³ hybridized carbons. |

Biological Activity and Signaling Pathway

(Z)-11-methyldodec-2-enoic acid is a diffusible signal factor (DSF) that plays a crucial role in the quorum sensing (QS) system of Xanthomonas campestris pv. campestris (Xcc), the causative agent of black rot in cruciferous plants.[3] This QS system regulates the expression of virulence factors, including extracellular enzymes and the exopolysaccharide xanthan.[3]

The DSF Signaling Pathway in Xanthomonas campestris

The DSF signaling pathway is primarily controlled by the rpf (regulation of pathogenicity factors) gene cluster.

Caption: The DSF signaling pathway in Xanthomonas campestris.

The key components of this pathway are:

-

RpfF: An enoyl-CoA hydratase-like protein responsible for the synthesis of DSF.[4]

-

RpfC: A sensor kinase that detects the extracellular concentration of DSF.[5]

-

RpfG: A response regulator that, upon activation by RpfC, controls the expression of downstream virulence genes.[5]

At low cell densities, the concentration of DSF is low. As the bacterial population grows, the concentration of DSF increases, leading to its detection by RpfC. This initiates a signaling cascade that ultimately modulates the expression of genes responsible for biofilm formation and the production of virulence factors.[4][5]

Experimental Protocol: DSF Bioassay

A common method to assess the biological activity of (Z)-11-methyldodec-2-enoic acid is through a DSF bioassay using a reporter strain of Xanthomonas campestris.

Workflow for DSF Bioassay

Caption: General workflow for a DSF bioassay.

Detailed Protocol:

-

Reporter Strain: Utilize a Xanthomonas campestris reporter strain that carries a reporter gene (e.g., gusA or gfp) under the control of a DSF-inducible promoter. A common choice is a mutant in the rpfF gene, which is unable to produce its own DSF.

-

Culture Preparation: Grow the reporter strain overnight in a suitable medium (e.g., NYG medium).

-

Assay Setup: In a 96-well microtiter plate, add a subculture of the reporter strain to fresh medium.

-

Treatment: Add different concentrations of (Z)-11-methyldodec-2-enoic acid (dissolved in a suitable solvent like ethanol) to the wells. Include appropriate solvent controls.

-

Incubation: Incubate the plate at 28°C with shaking for a defined period (e.g., 6-8 hours).

-

Measurement of Reporter Activity:

-

For a gusA reporter, measure β-glucuronidase activity using a substrate like 4-methylumbelliferyl-β-D-glucuronide (MUG), which produces a fluorescent product upon cleavage.

-

For a gfp reporter, measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis: Quantify the reporter gene expression at different concentrations of the test compound to determine its activity.

Conclusion

(Z)-11-methyldodec-2-enoic acid is a fascinating molecule with a significant role in bacterial communication and virulence. Understanding its chemical and physical properties, as well as its biological function, is crucial for the development of novel strategies to combat plant diseases caused by Xanthomonas campestris. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in this field, paving the way for further discoveries and applications. As much of the physical data is predicted, further experimental determination of these properties is a key area for future research.

References

- 1. academic.oup.com [academic.oup.com]

- 2. cis-11-Methyl-2-dodecenoic acid | C13H24O2 | CID 11469920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of cis-11-Methyl-2-dodecenoic Acid and its Analogs in Bacterial Quorum Sensing: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. A key class of QS molecules belongs to the Diffusible Signal Factor (DSF) family, a group of cis-2-unsaturated fatty acids. This technical guide provides an in-depth examination of cis-11-Methyl-2-dodecenoic acid, the archetypal DSF originally identified in Xanthomonas campestris, and its closely related analog, cis-2-dodecenoic acid or Burkholderia Diffusible Signal Factor (BDSF), produced by the opportunistic pathogen Burkholderia cenocepacia. This document details their biosynthesis, the intricate signaling pathways they modulate, their role in regulating virulence and biofilm formation, and the experimental protocols used for their study. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate comprehension and application in research and drug development contexts.

Introduction to the DSF Family of Quorum Sensing Molecules

Quorum sensing enables bacteria to function as multicellular communities, regulating processes crucial for their survival and pathogenicity, such as biofilm formation, virulence factor production, and antibiotic resistance[1]. While Gram-negative bacteria commonly utilize N-acyl homoserine lactones (AHLs) for communication, a distinct and widespread signaling system relies on a family of fatty acids known as Diffusible Signal Factors (DSFs)[2][3].

The first member of this family, this compound, was identified in the plant pathogen Xanthomonas campestris[4]. Structurally similar molecules have since been found in other significant pathogens. Notably, Burkholderia cenocepacia, a bacterium of major concern for individuals with cystic fibrosis, produces cis-2-dodecenoic acid (BDSF)[5][6]. BDSF is structurally identical to DSF but lacks the terminal methyl group at the C-11 position[5]. These molecules are not merely chemical curiosities; they are potent regulators of genes that are critical for infection and persistence[5][6]. Understanding their mechanism of action is paramount for developing novel anti-virulence strategies.

Biosynthesis of BDSF

The synthesis of BDSF in Burkholderia cenocepacia is primarily accomplished by a single, highly conserved enzyme, RpfF. This protein is a homolog of the crotonase superfamily and possesses unique bifunctional activity[7][8].

The biosynthetic pathway is as follows:

-

Substrate Interception : The RpfF enzyme intercepts a key intermediate from the fatty acid synthesis pathway: the acyl carrier protein (ACP) thioester of 3-hydroxydodecanoic acid.

-

Dehydration : RpfF catalyzes a dehydration reaction, removing a water molecule to create a cis-2 double bond, forming cis-2-dodecenoyl-ACP.

-

Thioesterase Activity : The same enzyme then cleaves the thioester bond, releasing the free fatty acid, cis-2-dodecenoic acid (BDSF), into the cell[7].

This efficient, two-step process mediated by a single enzyme highlights a specialized branch of fatty acid metabolism dedicated to producing this critical signaling molecule.

The BDSF Signaling Pathway in Burkholderia cenocepacia

In B. cenocepacia, the BDSF signaling system operates in parallel with the AHL-based CepIR system and plays a dominant role in controlling virulence[7]. The core of the pathway involves the perception of the BDSF signal and the subsequent modulation of the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).

Key Components:

-

BDSF Signal : cis-2-dodecenoic acid, which diffuses across the cell membrane.

-

RpfR Receptor : A cytoplasmic sensor protein that directly binds BDSF. RpfR is a modular protein containing a Per/Arnt/Sim (PAS) domain for signal binding, and both a GGDEF and an EAL domain, which are responsible for the synthesis and degradation of c-di-GMP, respectively[7][9].

Mechanism of Action:

-

Signal Binding : As BDSF concentration increases with bacterial population density, it binds to the PAS domain of the RpfR receptor.

-

Conformational Change : This binding induces an allosteric conformational change in RpfR.

-

Activation of Phosphodiesterase Activity : The conformational change stimulates the phosphodiesterase activity of the EAL domain.

-

c-di-GMP Degradation : The activated EAL domain degrades c-di-GMP into linear diguanylate (pGpG).

-

Downstream Regulation : The resulting decrease in intracellular c-di-GMP levels is the key transduction step. This change influences the activity of various downstream effectors (e.g., transcription factors, enzymes) that control gene expression related to motility, biofilm formation, and the production of virulence factors like proteases[7][9].

This pathway directly links the detection of an extracellular population cue (BDSF) to the regulation of a key intracellular signaling hub (c-di-GMP), allowing for a coordinated population-wide behavioral shift.

Quantitative Data Summary

The activity of DSF-family molecules is concentration-dependent. The following tables summarize key quantitative data from published literature, providing a reference for effective concentrations and binding affinities.

Table 1: Bioactivity and Effective Concentrations of DSF-Family Molecules

| Molecule | Organism/System | Bioactivity Measured | Effective Concentration | Reference(s) |

| BDSF (cis-2-dodecenoic acid) | Xanthomonas campestris | Activation of RpfC autophosphorylation | EC₅₀ ≈ 0.06 µM | [10] |

| BDSF (cis-2-dodecenoic acid) | Xanthomonas campestris | Induction of protease activity & engXCA gene expression | 2.0 µM | [11] |

| DSF (this compound) | DSF Biosensor | Minimum concentration for biosensor induction | ~0.5 µM |

Table 2: Binding Affinity of BDSF to Receptor RpfR

| Ligand | Receptor | Technique | Dissociation Constant (Kd) | Reference(s) |

| BDSF (cis-2-dodecenoic acid) | RpfR (PAS domain) | Isothermal Titration Calorimetry (ITC) | 800 µM & 150 µM |

Note: The reported Kd values in the micromolar-to-millimolar range are unusually high for a specific signaling interaction, which typically occurs in the nanomolar to low-micromolar range. This suggests that the interaction may be of low affinity or that experimental conditions significantly influenced the measurement. Further validation is recommended.

Table 3: Regulation of Gene Expression by the BDSF System in B. cenocepacia H111

| Locus ID (J2315 Ortholog) | Gene Name | Description | Fold Change (wt vs. ΔrpfF mutant) | Reference(s) |

| BCAM0186 | bclA | Fucose-Binding Lectin | +74.0 | [7] |

| BCAM0187 | bclC | Lectin | +34.0 | [7] |

| BCAM0188 | bclB | Lectin | +17.0 | [7] |

| BCAM0580 | - | Hypothetical protein | -12.0 | [7] |

| BCAM1953 | zntA | Cation efflux system protein | +6.2 | [7] |

| BCAM0897 | aidA | Adhesin | +4.1 | [7] |

(+): Upregulated in the presence of a functional BDSF system. (-): Downregulated.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of BDSF.

Extraction of BDSF from Bacterial Supernatant

This protocol is adapted for the recovery of fatty acid signals from liquid culture.

Materials:

-

Bacterial culture grown to the desired cell density (e.g., late stationary phase).

-

Ethyl acetate (B1210297) (HPLC grade).

-

Hydrochloric acid (HCl).

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Rotary evaporator.

-

Methanol (B129727) (HPLC grade).

Procedure:

-

Culture Centrifugation : Centrifuge 500 mL of bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection : Carefully decant the supernatant into a clean flask.

-

Acidification : Acidify the supernatant to a pH of 2.0 by adding concentrated HCl. This step protonates the carboxylic acid group of BDSF, making it more soluble in organic solvents.

-

Solvent Extraction : Transfer the acidified supernatant to a separatory funnel. Add an equal volume (500 mL) of ethyl acetate. Shake vigorously for 2 minutes, periodically venting the funnel.

-

Phase Separation : Allow the layers to separate for 20 minutes. Collect the upper organic phase. Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.

-

Drying : Pool the organic extracts and dry over anhydrous sodium sulfate for 30 minutes to remove residual water.

-

Concentration : Filter out the sodium sulfate and concentrate the extract to dryness using a rotary evaporator at 30°C.

-

Reconstitution : Resuspend the dried extract in 1 mL of methanol for analysis by HPLC or for use in bioassays. Store at -20°C.

Quantification of BDSF by High-Performance Liquid Chromatography (HPLC)

This method provides a robust approach for separating and quantifying BDSF.

Instrumentation and Conditions:

-

HPLC System : A standard HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

-

Gradient :

-

0-2 min: 40% B

-

2-15 min: Linear gradient from 40% to 90% B

-

15-18 min: Hold at 90% B

-

18-20 min: Linear gradient from 90% to 40% B

-

20-25 min: Hold at 40% B (equilibration)

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection Wavelength : 210 nm.

-

Injection Volume : 10 µL.

Procedure:

-

Standard Curve Preparation : Prepare a stock solution of pure BDSF standard (e.g., 1 mg/mL in methanol). Create a series of working standards (e.g., 0.1 µg/mL to 100 µg/mL) by diluting the stock solution with the mobile phase.

-

Sample Preparation : Use the reconstituted extract from Protocol 5.1. Filter the sample through a 0.22 µm syringe filter before injection.

-

Analysis : Inject the standards to generate a calibration curve by plotting peak area against concentration. Inject the prepared samples.

-

Quantification : Determine the concentration of BDSF in the samples by interpolating their peak areas from the standard curve.

BDSF Bioassay Using a B. cenocepacia Reporter Strain

This bioassay utilizes a reporter strain to measure the biological activity of BDSF. The protocol is based on the construction of a lacZ reporter fusion to a BDSF-regulated promoter, such as the promoter for the bclACB lectin gene cluster.

Materials:

-

B. cenocepacia H111(PbclACB-lacZ) reporter strain.

-

B. cenocepacia ΔrpfF mutant (negative control, does not produce BDSF).

-

LB medium (or other suitable growth medium).

-

BDSF standards or extracts to be tested.

-

96-well microplate.

-

Plate reader capable of measuring OD₆₀₀.

-

β-Galactosidase assay reagents (e.g., ONPG).

Procedure:

-

Inoculum Preparation : Grow overnight cultures of the reporter strain and the ΔrpfF mutant at 37°C.

-

Subculturing : Dilute the overnight cultures 1:100 into fresh medium in a 96-well plate.

-

Treatment Addition : Add different concentrations of the BDSF standard or the prepared extracts to the wells containing the reporter strain. Include wells with the reporter strain alone (basal expression) and the ΔrpfF mutant (negative control).

-

Incubation : Incubate the microplate at 37°C with shaking for a defined period (e.g., 18-24 hours).

-

Growth Measurement : Measure the final optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

-

β-Galactosidase Assay : Perform a quantitative β-galactosidase assay on the cells from each well to measure the expression of the lacZ reporter gene. Results are typically expressed in Miller units.

-

Data Analysis : Normalize the β-galactosidase activity (Miller units) to the cell density (OD₆₀₀). Compare the reporter activity in the treated samples to the untreated control to determine the dose-dependent effect of BDSF.

Implications for Drug Development

The DSF/BDSF quorum sensing systems represent a prime target for the development of novel anti-infective therapies. Unlike traditional antibiotics that kill bacteria and impose strong selective pressure for resistance, targeting QS pathways offers an "anti-virulence" approach.

Strategies include:

-

Inhibition of Biosynthesis : Developing small molecules that inhibit the RpfF enzyme would prevent the production of the signal.

-

Receptor Antagonism : Designing structural analogs of BDSF that bind to the RpfR receptor but do not trigger the downstream signaling cascade could competitively block the pathway.

-

Signal Degradation : Using enzymes that specifically degrade BDSF could disrupt communication.

By disarming pathogens rather than killing them, these strategies could reduce the expression of virulence factors and biofilm formation, making the bacteria more susceptible to clearance by the host immune system and conventional antibiotics, while potentially slowing the emergence of resistance.

Conclusion

The this compound (DSF) and cis-2-dodecenoic acid (BDSF) signaling molecules are central regulators of bacterial community behavior in several clinically important pathogens. Their biosynthesis via the RpfF enzyme and perception through dedicated receptors like RpfR constitute a well-defined pathway that directly links population density to virulence gene expression via the second messenger c-di-GMP. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate and target this critical quorum sensing system. Continued investigation into this pathway holds significant promise for the creation of next-generation therapies to combat challenging bacterial infections.

References

- 1. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 6. The AHL- and BDSF-Dependent Quorum Sensing Systems Control Specific and Overlapping Sets of Genes in Burkholderia cenocepacia H111 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BootstRatio: A web-based statistical analysis of fold-change in qPCR and RT-qPCR data using resampling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. BDSF Is a Degradation-Prone Quorum-Sensing Signal Detected by the Histidine Kinase RpfC of Xanthomonas campestris pv. campestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. Protocol to identify the signaling pathways of quorum sensing system in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of Diffusible Signal Factor (DSF) in Bacterial Communication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the Diffusible Signal Factor (DSF) family of signaling molecules, a cornerstone of quorum sensing in a variety of Gram-negative bacteria. This document details the biosynthesis, perception, and transduction of the DSF signal, with a particular focus on the well-characterized model organism Xanthomonas campestris. It includes quantitative data on system dynamics, detailed experimental protocols for studying DSF signaling, and visual representations of the key pathways and workflows.

Introduction to DSF-Mediated Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. This coordinated behavior is crucial for regulating processes that are most effective when undertaken by a group, such as biofilm formation, virulence factor production, and antibiotic resistance[1][2]. While many Gram-negative bacteria utilize N-acyl homoserine lactones (AHLs) for QS, bacteria of the Xanthomonas genus, among others, employ a distinct system based on fatty acid molecules known as Diffusible Signal Factors (DSFs)[2][3].

The DSF family are cis-2-unsaturated fatty acids, with the archetypal molecule from Xanthomonas campestris being cis-11-methyl-2-dodecenoic acid[4]. Structurally related molecules, such as BDSF (cis-2-dodecenoic acid) from Burkholderia cenocepacia and CDSF from Xylella fastidiosa, have been identified in other pathogens, highlighting the widespread importance of this signaling system[2]. The core machinery for DSF synthesis and perception is encoded by the rpf (regulation of pathogenicity factors) gene cluster[2][3].

This guide will dissect the DSF signaling pathway, from the synthesis of the signal to the ultimate modulation of target gene expression, providing the technical details necessary for researchers in microbiology and drug development.

The Core Signaling Pathway: RpfF, RpfC, and RpfG

The DSF signaling pathway is primarily controlled by three key proteins encoded by the rpf gene cluster: RpfF (the synthase), RpfC (the sensor kinase), and RpfG (the response regulator)[1][4]. The activity of this system is tightly regulated by bacterial cell density.

DSF Biosynthesis by RpfF

DSF synthesis is catalyzed by the cytoplasmic enzyme RpfF[2]. RpfF utilizes intermediates from the fatty acid biosynthesis pathway to generate the DSF molecule. The expression and activity of RpfF are themselves subject to regulation by the DSF signaling pathway, creating a sophisticated feedback loop.

Cell Density-Dependent Regulation

The state of the DSF signaling cascade is determined by the concentration of DSF, which serves as a proxy for cell population density.

-

Low Cell Density: At low population densities, the concentration of extracellular DSF is minimal. Under these conditions, the sensor kinase RpfC, a transmembrane protein, is in an inactive state. A key regulatory interaction occurs where the REC (receiver) domain of RpfC binds directly to the DSF synthase RpfF, inhibiting its enzymatic activity and thus preventing further DSF synthesis[2]. Intracellularly, levels of the second messenger cyclic dimeric GMP (c-di-GMP) are high. This c-di-GMP binds to a global transcriptional regulator, Clp, preventing it from activating the expression of virulence genes[2].

-

High Cell Density: As the bacterial population grows, DSF accumulates in the environment. Upon reaching a threshold concentration, DSF binds to the periplasmic sensor domain of RpfC[1]. This binding event induces a conformational change in RpfC, leading to its autophosphorylation. The phosphate (B84403) group is then transferred to the response regulator RpfG. Phosphorylated RpfG becomes an active phosphodiesterase, which degrades c-di-GMP. The resulting decrease in c-di-GMP levels liberates Clp, allowing it to bind to the promoters of target genes and activate the transcription of virulence factors, including extracellular enzymes and exopolysaccharides, and promote biofilm dispersal[2][5].

Quantitative Data and System Dynamics

Understanding the quantitative aspects of the DSF signaling pathway is critical for modeling its behavior and for designing targeted inhibitors.

Binding Affinity

The interaction between DSF and its receptors is a key step in signal perception. While the primary sensor in Xanthomonas is the membrane-bound RpfC, a secondary soluble sensor, RpfS, has also been identified.

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Source |

|---|---|---|---|---|

| DSF | RpfS (PAS domain) | Isothermal Titration Calorimetry (ITC) | 1.4 µM | |

| DSF | RpfC (liposome) | Microscale Thermophoresis (MST) | Binding confirmed, specific Kd not reported |

Effective Concentrations

The biological response to DSF is concentration-dependent. Various studies have used a range of DSF concentrations to elicit physiological responses in DSF-deficient (ΔrpfF) mutants.

| Organism | Phenotype Restored/Induced | Effective DSF Concentration | Source |

|---|---|---|---|

| Xanthomonas oryzae pv. oryzae | EPS and enzyme production | 3 µM | [4] |

| Xanthomonas campestris | EPS production | 5 µM | [4] |

| Xanthomonas albilineans | Chemotaxis gene expression | 2-10 µM | [4] |

| Arabidopsis thaliana (Plant Immunity) | Priming of defense response | 2 µM |

Transcriptomic and Proteomic Changes

Activation of the DSF pathway leads to global changes in gene and protein expression. Studies comparing wild-type strains to rpf mutants have identified numerous regulated targets.

| Gene/Protein | Function | Regulation by DSF | Organism | Fold Change | Source |

|---|---|---|---|---|---|

| engXCA | Endoglucanase | Positive | X. campestris | Data in primary lit. | [1] |

| hpa1 | T3SS Helper Protein | Positive | X. citri | Data in primary lit. | |

| cheY | Chemotaxis Protein | Positive | X. albilineans | -1.26 (Log2FC) | [4] |

| SOD | Superoxide Dismutase | Positive | X. citri | Up-regulated | |

| MltB | Transglycosylase | Positive | X. citri | Up-regulated |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the DSF signaling pathway.

Protocol: DSF Extraction and Quantification by UPLC-MS/MS

This protocol is for the extraction of DSF from bacterial culture supernatants and its quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

-

Bacterial culture grown to the desired cell density.

-

Ethyl acetate (B1210297) (HPLC grade).

-

Methanol (B129727) (HPLC grade).

-

DSF standard (e.g., this compound).

-

Centrifuge and appropriate tubes.

-

Rotary evaporator or nitrogen evaporator.

-

UPLC-MS/MS system.

Procedure:

-

Culture Preparation: Grow the Xanthomonas strain in a suitable liquid medium (e.g., PSA) to the stationary phase.

-

Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). Carefully collect the supernatant.

-

Acidification: Acidify the supernatant to pH 4.0 using HCl to protonate the fatty acid for efficient extraction.

-

Liquid-Liquid Extraction:

-

Add an equal volume of ethyl acetate to the acidified supernatant.

-

Vortex vigorously for 2 minutes and allow the phases to separate.

-

Collect the upper organic (ethyl acetate) phase.

-

Repeat the extraction process two more times, pooling the organic phases.

-

-

Drying: Evaporate the pooled ethyl acetate extract to dryness using a rotary evaporator or under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of methanol (e.g., 200 µL). This is the concentrated DSF sample.

-

UPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the UPLC-MS/MS system.

-

Use a suitable C18 column for separation.

-

Employ a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Set the mass spectrometer to operate in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transition for DSF.

-

-

Quantification: Prepare a standard curve using known concentrations of the DSF standard. Calculate the concentration of DSF in the sample by comparing its peak area to the standard curve.

Protocol: DSF Bioassay Using an engXCA Promoter-Reporter Strain

This bioassay uses a reporter strain to quantify DSF activity based on the induction of a DSF-responsive promoter. The promoter of the endoglucanase gene engXCA is commonly used for this purpose[1].

Materials:

-

DSF reporter strain (e.g., X. campestris ΔrpfF mutant containing a plasmid with PengXCA-gus fusion).

-

Test samples (e.g., culture extracts, synthetic compounds).

-

DSF standard of known concentration.

-

96-well microtiter plates.

-

GUS substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide, MUG).

-

Plate reader capable of fluorescence measurement (Excitation: 365 nm, Emission: 455 nm).

Procedure:

-

Reporter Strain Culture: Grow the X. campestris reporter strain overnight in a suitable medium with appropriate antibiotics for plasmid maintenance.

-

Assay Preparation:

-

Dilute the overnight culture to a starting OD600 of ~0.1 in fresh medium.

-

In a 96-well plate, add a defined volume (e.g., 180 µL) of the diluted reporter culture to each well.

-

-

Sample Addition:

-

Add a small volume (e.g., 20 µL) of your test samples, controls, and DSF standards (for creating a standard curve) to the wells.

-

-

Incubation: Incubate the plate at 28°C with shaking for a defined period (e.g., 6-8 hours) to allow for induction of the reporter gene.

-

GUS Assay:

-

After incubation, add the GUS substrate MUG to each well to a final concentration of ~0.2 mg/mL.

-

Measure fluorescence at regular intervals using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase over time (this represents GUS activity).

-

Plot the GUS activity against the known concentrations of the DSF standard to generate a standard curve.

-

Determine the DSF activity in your test samples by interpolating their GUS activity values on the standard curve.

-

Protocol: Measuring c-di-GMP Levels by LC-MS/MS

This protocol outlines the extraction and quantification of the second messenger c-di-GMP from bacterial cells.

Materials:

-

Bacterial cell pellets.

-

Acetonitrile, Methanol, Water (all LC-MS grade).

-

Formic acid.

-

Centrifuge, sonicator, or bead beater.

-

LC-MS/MS system.

-

c-di-GMP standard.

Procedure:

-

Cell Harvesting: Quickly harvest bacterial cells from a liquid culture by centrifugation. The speed of this step is critical to preserve the in vivo nucleotide levels.

-

Extraction:

-

Resuspend the cell pellet in an ice-cold extraction solvent (e.g., a mixture of acetonitrile/methanol/water, 40:40:20 v/v/v).

-

Lyse the cells using a sonicator or bead beater while keeping the sample on ice.

-

-

Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris.

-

Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute in a small volume of water or the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Use a method optimized for polar molecule separation, such as reversed-phase chromatography with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC).

-

Set the mass spectrometer to detect the specific mass transition for c-di-GMP.

-

-

Quantification: Create a standard curve with a c-di-GMP standard and normalize the quantified c-di-GMP amount to the total protein concentration or cell number of the initial sample.

Visualizing Signaling Pathways and Workflows

Diagrams created using the DOT language are provided below to visualize the key processes in DSF signaling.

Caption: The core DSF quorum sensing signaling pathway in Xanthomonas.

Caption: Experimental workflow for DSF extraction and quantification.

Conclusion and Future Directions

The DSF-mediated quorum sensing system is a complex and elegant regulatory network that is integral to the virulence and lifestyle of many important bacterial pathogens. The RpfC/RpfG two-component system, modulated by the second messenger c-di-GMP, provides a clear pathway from signal perception to transcriptional response. As our understanding of this pathway deepens, so does the potential for developing novel anti-virulence strategies.

Future research will likely focus on several key areas:

-

Structural Biology: High-resolution structures of the full-length RpfC sensor in both its DSF-bound and unbound states will provide invaluable insights into the mechanism of signal transduction across the cell membrane.

-

Inhibitor Development: Targeting the DSF-RpfC interaction or the enzymatic activities of RpfF or RpfG represents a promising avenue for the development of new therapeutics that disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance.

-

Signal Diversity and Crosstalk: Further characterization of the diversity of DSF-family signals and their roles in interspecies and inter-kingdom communication will broaden our understanding of the chemical ecology of microbial communities.

This guide provides a foundational and technical resource for professionals aiming to study or target this critical bacterial communication system. The provided protocols and data serve as a starting point for robust and reproducible research in this exciting field.

References

- 1. BDSF Is a Degradation-Prone Quorum-Sensing Signal Detected by the Histidine Kinase RpfC of Xanthomonas campestris pv. campestris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

Spectroscopic and Signaling Analysis of cis-11-Methyl-2-dodecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, analytical methodologies, and biological signaling context for cis-11-Methyl-2-dodecenoic acid. This fatty acid is a crucial quorum-sensing signal molecule, also known as Diffusible Signal Factor (DSF), in various Gram-negative bacteria. It plays a significant role in regulating virulence, biofilm formation, and other collective behaviors, making it a key target for novel antimicrobial strategies.

Spectroscopic Data

While commercial suppliers confirm the identity and purity of synthetic this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1], detailed public access to the raw spectral data is limited. The following tables are structured to present the expected spectroscopic data.

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not publicly available | |||

Table 2: 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | |

Table 3: Mass Spectrometry Data for this compound

| m/z | Fragmentation |

| Data not publicly available | |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, based on standard analytical techniques for similar fatty acid molecules, the following methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring 1H and 13C NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent such as chloroform-d (B32938) (CDCl3) or methanol-d4 (B120146) (CD3OD).

-

Instrument: Utilize a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.

-

1H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for all protons, and a relaxation delay to ensure quantitative accuracy if needed.

-

13C NMR Acquisition: Obtain a proton-decoupled 13C NMR spectrum. This experiment often requires a larger number of scans due to the lower natural abundance of the 13C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Mass Spectrometry (MS)

The following is a detailed protocol for the analysis of DSF family signals, including this compound, using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[2][3]

-

Sample Extraction:

-

For bacterial cultures, centrifuge the cell suspension to pellet the cells.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Evaporate the organic phase to dryness and resuspend the residue in methanol.

-

-

Chromatographic Separation:

-

Utilize a UPLC system equipped with a C18 reversed-phase column.

-

Employ a gradient elution with two mobile phases:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

A typical gradient could be: 0-2 min, 100% A; 2-11 min, 0% to 100% B; 11-13 min, 100% B; 13-15 min, 100% to 0% B.

-

-

Mass Spectrometric Detection:

-

Couple the UPLC system to a time-of-flight (TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the ESI source in negative ionization mode.

-

Typical MS source parameters are as follows:

-

Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Sheath Gas Temperature: 350 °C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3,500 V

-

Nozzle Voltage: 200 V

-

-

Acquire data over a mass range of m/z 100-1700.

-

Signaling Pathway

This compound is a key signaling molecule in the Diffusible Signal Factor (DSF) quorum-sensing pathway of the plant pathogen Xanthomonas campestris. This pathway regulates the expression of virulence factors and biofilm formation. The core components of this signaling cascade are the sensor kinase RpfC and the response regulator RpfG.[4][5][6][7]

Caption: DSF signaling pathway in Xanthomonas.

The binding of DSF to the sensor kinase RpfC, located in the cell membrane, initiates a phosphorylation cascade. This leads to the activation of the response regulator RpfG in the cytoplasm. Activated RpfG functions as a phosphodiesterase, reducing the cellular levels of cyclic di-GMP. This reduction in cyclic di-GMP alleviates the repression of the transcriptional regulator Clp, allowing for the expression of virulence genes.[5][6][7]

This technical guide serves as a foundational resource for researchers engaged in the study of bacterial quorum sensing and the development of novel therapeutics targeting these communication systems. While a complete set of empirical spectroscopic data for this compound remains to be publicly documented, the provided protocols and pathway information offer a robust framework for further investigation.

References

- 1. adipogen.com [adipogen.com]

- 2. Ultra-Performance Liquid Chromatography/Mass Spectrometry for the Detection and Quantification of Diffusible Signal Factor (DSF) Family Quorum-Sensing Signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction, Purification and Quantification of Diffusible Signal Factor Family Quorum-sensing Signal Molecules in Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. life.sjtu.edu.cn [life.sjtu.edu.cn]

A Technical Guide to cis-11-Methyl-2-dodecenoic Acid for Researchers and Drug Development Professionals

An In-depth Overview of a Key Diffusible Signal Factor: Commercial Availability, Synthesis, and Biological Evaluation

Introduction

cis-11-Methyl-2-dodecenoic acid is a fatty acid signaling molecule that functions as a diffusible signal factor (DSF) in the quorum sensing (QS) systems of various Gram-negative bacteria.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic resistance.[2][3] As a key signaling molecule, this compound and its signaling pathway represent a promising target for the development of novel anti-biofilm and anti-virulence therapeutics. This technical guide provides an in-depth overview of the commercial suppliers, a representative chemical synthesis protocol, and detailed methodologies for key biological assays relevant to the study of this molecule.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound, typically for research purposes. The purity, formulation, and available quantities can vary between suppliers. The following table summarizes the offerings from several prominent vendors.

| Supplier | Product Name | CAS Number | Purity | Formulation | Available Quantities | Storage |

| Cayman Chemical | cis-Δ²-11-methyl-Dodecenoic Acid | 677354-23-3 | ≥98% | A solution in methyl acetate | 1 mg, 5 mg, 10 mg | -20°C |

| Sigma-Aldrich (MilliporeSigma) | This compound | 677354-23-3 | ≥90.0% (HPLC) | Not specified | 10 mg | -20°C |

| MedChemExpress | This compound | 677354-23-3 | >98% | Not specified | 1 mg, 5 mg, 10 mg | -20°C (powder) |

| Abcam | This compound, Diffusible signal factor | 677354-23-3 | >97% | Liquid | Not specified | -20°C |

| Biomol (distributes Chemodex) | This compound | 677354-23-3 | Not specified | Not specified | Not specified | -20°C |

| AdipoGen Life Sciences (distributes Chemodex) | This compound | 677354-23-3 | Not specified | White to beige liquid (at RT) / solid (at -20°C), Soluble in chloroform | Not specified | -20°C |

| CymitQuimica (distributes Targetmol) | This compound | 677354-23-3 | Not specified | Solid | Not specified | Not specified |

Experimental Protocols

Representative Chemical Synthesis via Wittig Reaction

The synthesis of this compound can be achieved through various organic synthesis routes. The Wittig reaction is a well-established method for the formation of alkenes and is particularly useful for generating the cis-double bond when using non-stabilized ylides.[4][5] The following is a representative protocol based on the principles of the Wittig reaction.

Materials:

-

(Carbethoxymethylene)triphenylphosphorane (a stabilized Wittig reagent that can favor the cis-isomer under specific conditions, or a non-stabilized ylide for higher cis-selectivity)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) or another strong base if using a phosphonium (B103445) salt precursor

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Lithium hydroxide (B78521) (LiOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Ylide Generation (if starting from a phosphonium salt):

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate triphenylphosphonium salt in anhydrous THF.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of n-BuLi. The solution will typically change color, indicating the formation of the ylide.

-

Allow the reaction to stir at this temperature for 1-2 hours.

-

-

Wittig Reaction:

-

To the ylide solution, slowly add a solution of 10-methylundecanal in anhydrous THF while maintaining the low temperature.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification of the Ester Intermediate:

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product, an ethyl ester of this compound, by silica gel column chromatography.

-

-

Saponification to the Carboxylic Acid:

-

Dissolve the purified ester in a mixture of THF, methanol, and water.[6]

-

Add an excess of LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 2 with dilute HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in a vacuum to yield this compound.

-

Biofilm Inhibition Assay

This protocol describes a common method to assess the ability of this compound to inhibit biofilm formation using a microtiter plate assay.[7][8]

Materials:

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Stenotrophomonas maltophilia)

-

Appropriate liquid growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid in water or 95% ethanol (B145695) for solubilization

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Inoculum Preparation:

-

Grow an overnight culture of the bacterial strain in the appropriate medium at its optimal temperature with shaking.

-

Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.1).

-

-

Plate Setup:

-

Add the diluted bacterial culture to the wells of a 96-well plate.

-

Add serial dilutions of the this compound stock solution to the wells to achieve the desired final concentrations. Include a vehicle control (solvent only) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate under static conditions at the optimal growth temperature for the bacterium for 24-48 hours.

-

-

Quantification of Biofilm:

-

Carefully remove the planktonic cells and medium from the wells by aspiration or gentle decanting.

-

Wash the wells gently with PBS to remove any remaining unattached cells.

-

Air-dry the plate.

-

Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilize the crystal violet that has stained the biofilm by adding 30% acetic acid or 95% ethanol to each well.

-

Quantify the absorbance of the solubilized crystal violet using a microplate reader at a wavelength of 570-595 nm.

-

Visualizations

DSF Signaling Pathway in Gram-Negative Bacteria

Caption: A simplified diagram of the DSF quorum sensing pathway.

Experimental Workflow for Procurement and Analysis

Caption: A logical workflow for procuring and analyzing this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Diffusible signal factor (DSF) quorum sensing signal and structurally related molecules enhance the antimicrobial efficacy of antibiotics against some bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. This compound | C13H24O2 | CID 11469920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-11-Methyl-2-dodecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of cis-11-Methyl-2-dodecenoic acid, a quorum-sensing signal molecule involved in microbial communication. The synthesis is based on a stereoselective Wittig reaction to construct the crucial cis-carbon-carbon double bond. This protocol outlines the preparation of the necessary precursors, the Wittig reaction itself, and the final deprotection and purification steps. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Introduction

This compound is a diffusible signal factor (DSF) that plays a significant role in the regulation of virulence and biofilm formation in various bacterial pathogens. Its specific structure, featuring a cis double bond, is critical for its biological activity. The ability to synthesize this molecule with high stereoselectivity is therefore of great interest for studying microbial signaling pathways and for the development of novel antimicrobial agents. The synthetic strategy presented here employs a Wittig reaction, a powerful and versatile method for alkene synthesis.

Data Presentation

| Step | Compound | Starting Material(s) | Reagents | Solvent(s) | Typical Yield (%) | Purity (%) |

| 1. Aldehyde Synthesis | 10-Methylundecanal (B128124) | 10-Methylundecanol | Pyridinium (B92312) chlorochromate (PCC), Dichloromethane (B109758) (DCM) | Dichloromethane | 85-95 | >95 (GC-MS) |

| 2. Phosphonium Salt | (Carboxymethyl)triphenylphosphonium bromide | Triphenylphosphine (B44618), Bromoacetic acid | Toluene (B28343) | Toluene | 90-98 | >98 (NMR) |

| 3. Esterification | Methyl (triphenylphosphonio)acetate bromide | (Carboxymethyl)triphenylphosphonium bromide | Methanol (B129727), Sulfuric acid (catalytic) | Methanol | 95-99 | >98 (NMR) |

| 4. Wittig Reaction | Methyl cis-11-Methyl-2-dodecenoate | 10-Methylundecanal, Methyl (triphenylphosphonio)acetate bromide | Sodium hexamethyldisilazide (NaHMDS) | THF | 60-75 | >95 (GC-MS) |

| 5. Deprotection | This compound | Methyl cis-11-Methyl-2-dodecenoate | Lithium hydroxide (B78521) (LiOH), Tetrahydrofuran (B95107) (THF), Water | THF/Water | 85-95 | >98 (HPLC) |

Experimental Protocols

Synthesis of 10-Methylundecanal

-

To a stirred solution of 10-methylundecanol (1 equivalent) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield 10-methylundecanal as a colorless oil.

Synthesis of (Carboxymethyl)triphenylphosphonium bromide

-

In a round-bottom flask, dissolve triphenylphosphine (1 equivalent) and bromoacetic acid (1 equivalent) in toluene.

-

Reflux the mixture for 4-6 hours. A white precipitate will form.

-

Cool the reaction mixture to room temperature and collect the solid by filtration.

-

Wash the solid with cold toluene and dry under vacuum to obtain (carboxymethyl)triphenylphosphonium bromide.

Esterification of the Phosphonium Salt

-

Suspend (carboxymethyl)triphenylphosphonium bromide (1 equivalent) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 12-16 hours.

-

Cool the solution and remove the methanol under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield methyl (triphenylphosphonio)acetate bromide.

Wittig Reaction for Methyl cis-11-Methyl-2-dodecenoate

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyl (triphenylphosphonio)acetate bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents, as a solution in THF) to the suspension. The color will turn deep red, indicating the formation of the ylide.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of 10-methylundecanal (1 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford methyl cis-11-Methyl-2-dodecenoate.

Deprotection to this compound

-

Dissolve methyl cis-11-Methyl-2-dodecenoate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) (2-3 equivalents).

-

Stir the mixture at room temperature for 4-8 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl).

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent at low temperature if necessary.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for Biofilm Dispersal Using Diffusible Signal Factor (DSF)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Diffusible Signal Factor (DSF) and its analogs, such as cis-2-decenoic acid, for the dispersal of bacterial biofilms. The following sections detail the underlying signaling pathways, experimental workflows, and specific protocols for quantifying biofilm dispersal.

Introduction to DSF-Mediated Biofilm Dispersal

Diffusible Signal Factor (DSF) is a family of fatty acid signaling molecules involved in quorum sensing, a process of cell-to-cell communication in bacteria.[1][2] These molecules play a crucial role in regulating various bacterial behaviors, including virulence and biofilm formation.[2][3] A key characteristic of DSF signaling is its ability to induce the dispersal of established biofilms, transitioning bacteria from a sessile, matrix-enclosed community to a planktonic, free-swimming state.[4][5][6] This property makes DSF and its analogs promising candidates for novel anti-biofilm therapies.

The most well-studied DSF is cis-11-methyl-2-dodecenoic acid, originally identified in Xanthomonas campestris.[1][7] Another prominent member of this family is cis-2-decenoic acid, produced by Pseudomonas aeruginosa, which has demonstrated broad-spectrum biofilm dispersal activity against a range of Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[4][6][8]

DSF Signaling Pathway

The canonical DSF signaling pathway, extensively studied in Stenotrophomonas maltophilia and Xanthomonas campestris, involves the rpf (regulation of pathogenicity factors) gene cluster.[1][2][3][7] The key components are:

-

RpfF: A synthase responsible for the production of the DSF signal molecule.[1][2][3]

-

RpfC: A sensor histidine kinase that detects extracellular DSF.[1][2]

-

RpfG: A response regulator that, upon activation by RpfC, functions as a phosphodiesterase to degrade the intracellular second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP).[9][10]

A decrease in the intracellular concentration of c-di-GMP is a central event in biofilm dispersal.[11][12][13] This reduction in c-di-GMP levels leads to the expression of genes encoding enzymes that degrade the biofilm matrix, such as mannanases, and promotes bacterial motility, ultimately resulting in the release of individual cells from the biofilm.[14]

Experimental Workflow for Biofilm Dispersal Assay

A typical workflow for assessing the biofilm dispersal activity of DSF involves several key stages, from initial bacterial culture to the final quantification of biofilm reduction.

Quantitative Data Summary

The following tables summarize the effective concentrations of DSF and its analogs for biofilm dispersal against various microorganisms.

Table 1: Biofilm Dispersal Activity of cis-2-Decenoic Acid (CDA)

| Target Microorganism | Effective CDA Concentration | Biofilm Reduction (%) | Reference |

| Pseudomonas aeruginosa | 100 nM | Not specified | [8] |

| Escherichia coli | 310 nM | ~80% (in combination with antibiotics) | [4][5] |

| Staphylococcus aureus | 310 nM | ~80% (in combination with disinfectants) | [4] |

| Bacillus cereus | 310 nM | ~80% (in combination with disinfectants) | [4] |

| Salmonella enterica | 310 nM | ~80% (in combination with disinfectants) | [4] |

| Klebsiella pneumoniae | 310 nM | >78% (in combination with antibiotics) | [5] |

Table 2: Biofilm Dispersal Activity of Other DSF Family Molecules

| DSF Molecule | Target Microorganism | Effective Concentration | Effect | Reference |

| This compound | Xanthomonas campestris | Not specified | Triggers dispersal of aggregates | [14] |

| DSF (unspecified) | Bacillus subtilis | 50 µM | Enhances antibiotic susceptibility | [6] |

Experimental Protocols

Protocol 1: Microtiter Plate Assay for Biofilm Dispersal using Crystal Violet Staining